molecular formula C5H12ClNO2 B14032143 (R)-1,4-Oxazepan-6-ol hydrochloride

(R)-1,4-Oxazepan-6-ol hydrochloride

Cat. No.: B14032143
M. Wt: 153.61 g/mol
InChI Key: LWNKGZVEMLSTPV-NUBCRITNSA-N
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Description

®-1,4-Oxazepan-6-ol hydrochloride is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,4-Oxazepan-6-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an epoxide in the presence of a base to form the oxazepane ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1,4-Oxazepan-6-ol hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1,4-Oxazepan-6-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepanones, while substitution reactions can produce halogenated oxazepanes.

Scientific Research Applications

®-1,4-Oxazepan-6-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1,4-Oxazepan-6-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Oxazepane: The parent compound without the hydroxyl group.

    1,4-Benzoxazepine: A related compound with a benzene ring fused to the oxazepane ring.

    1,4-Diazepane: A similar seven-membered ring compound with two nitrogen atoms.

Uniqueness

®-1,4-Oxazepan-6-ol hydrochloride is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions, enhancing its solubility and reactivity. The hydrochloride form also improves its stability and makes it more suitable for various applications.

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

(6R)-1,4-oxazepan-6-ol;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c7-5-3-6-1-2-8-4-5;/h5-7H,1-4H2;1H/t5-;/m1./s1

InChI Key

LWNKGZVEMLSTPV-NUBCRITNSA-N

Isomeric SMILES

C1COC[C@@H](CN1)O.Cl

Canonical SMILES

C1COCC(CN1)O.Cl

Origin of Product

United States

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